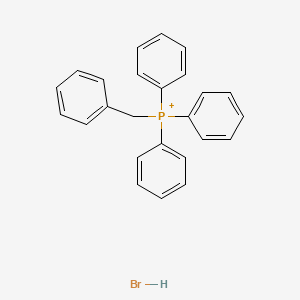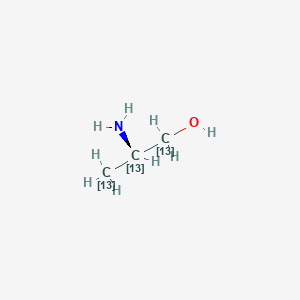
(S)-(-)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a carboxymethoxy group, an amino group, and three phenyl groups attached to an ethanol backbone, makes it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-1,1,2-triphenylethanol and a carboxymethoxy reagent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and carboxymethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol: The enantiomer of the compound, with similar chemical properties but different biological activity.
N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol: The non-chiral version, lacking the specific stereochemistry of the (S)-(-) form.
Uniqueness
(S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol is unique due to its specific stereochemistry, which imparts distinct biological activity and interactions compared to its enantiomer and non-chiral counterparts. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H21NO3 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
methyl N-[(1S)-2-hydroxy-1,2,2-triphenylethyl]carbamate |
InChI |
InChI=1S/C22H21NO3/c1-26-21(24)23-20(17-11-5-2-6-12-17)22(25,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,25H,1H3,(H,23,24)/t20-/m0/s1 |
InChI-Schlüssel |
XKZUAVPCBIFLIB-FQEVSTJZSA-N |
Isomerische SMILES |
COC(=O)N[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Kanonische SMILES |
COC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)



![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)






